molecular formula C25H30N2O4 B11131276 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131276
M. Wt: 422.5 g/mol
InChI Key: XSYQEPHLEHOIPA-LNVKXUELSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common route includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Materials Science: Investigation of its properties for use in advanced materials.

    Biological Studies: Examination of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O4/c1-17(2)16-31-20-12-10-19(11-13-20)23(28)21-22(18-8-6-5-7-9-18)27(15-14-26(3)4)25(30)24(21)29/h5-13,17,22,28H,14-16H2,1-4H3/b23-21-

InChI Key

XSYQEPHLEHOIPA-LNVKXUELSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

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